molecular formula C17H20N6O B608321 Kdm5-IN-1

Kdm5-IN-1

Katalognummer: B608321
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: YQCOPPONWZNBQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KDM5-IN-1 ist ein selektiver Inhibitor der H3K27-Histon-Demethylase JMJD3 und UTX mit einem IC50 von 60 Nanomolar in einem zellfreien Assay . Diese Verbindung gehört zur KDM5-Familie der Histon-Lysin-Demethylasen, die eine entscheidende Rolle bei der Regulierung der Genexpression spielen, indem sie Methylgruppen von Lysinresten auf Histonproteinen entfernen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende Kupplungsreaktion. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

    Herstellung von Zwischenprodukten: Dies beinhaltet die Synthese von Schlüsselzwischenprodukten durch eine Reihe von chemischen Reaktionen, wie z. B. Kondensation, Reduktion und Schutz-Entschützungsschritte.

    Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der Zwischenprodukte unter spezifischen Reaktionsbedingungen, um this compound zu bilden.

Vorbereitungsmethoden

The synthesis of KDM5-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:

    Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through a series of chemical reactions, such as condensation, reduction, and protection-deprotection steps.

    Coupling Reaction: The final step involves the coupling of the intermediate compounds under specific reaction conditions to form this compound.

Analyse Chemischer Reaktionen

KDM5-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und der Art der Ausgangsmaterialien ab.

Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapy

Mechanism of Action : Kdm5-IN-1 inhibits the activity of KDM5 demethylases, which are implicated in the regulation of oncogenes and tumor suppressor genes. By inhibiting KDM5, this compound can alter the epigenetic landscape of cancer cells, potentially reversing drug resistance and inhibiting tumor growth.

Case Studies :

  • In prostate cancer models, this compound was shown to block the progression of tumors by downregulating PI3K/AKT signaling pathways that are often hyperactivated in malignancies. This was evidenced by a significant reduction in tumor weight and delayed onset of cancer in Pten/Kdm5b knockout mice treated with this compound .
  • In breast cancer research, the compound increased sensitivity to endocrine therapies like fulvestrant in resistant cell lines, suggesting its potential as a combinatorial treatment strategy to overcome therapeutic resistance .

Cardiovascular Research

This compound has been investigated for its role in cardiac development and function. The inhibition of KDM5 has been linked to enhanced maturation of induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).

Findings :

  • Studies demonstrated that treatment with this compound resulted in increased expression of genes associated with oxidative phosphorylation and fatty acid oxidation, leading to improved mitochondrial function and contractility in iPSC-CMs . This suggests that this compound could be used to enhance cardiac regeneration therapies.

Neuroscience Applications

The role of KDM5 family members in neurodevelopmental disorders highlights another application area for this compound.

Research Insights :

  • In models of synaptic dysfunction, inhibition of KDM5 was found to rescue morphological deficits at neuromuscular junctions, indicating a potential therapeutic avenue for conditions associated with synaptic abnormalities . Furthermore, alterations in mitochondrial metabolism due to KDM5 inhibition were linked to cognitive functions, suggesting implications for neurodegenerative diseases .

Drug Resistance Mechanisms

This compound has been explored as a tool to understand and potentially mitigate drug resistance mechanisms in various cancers.

Key Observations :

  • The compound's ability to modulate chromatin dynamics has been shown to affect cellular responses to chemotherapeutic agents. For instance, in pancreatic ductal adenocarcinoma (PDAC), targeting KDM5 family members helped identify new biomarkers for drug resistance . This positions this compound not only as a therapeutic agent but also as a valuable research tool for elucidating resistance pathways.

Data Summary Table

Application AreaKey FindingsReferences
Cancer ResearchInhibition of tumor growth and reversal of drug resistance in prostate and breast cancers
Cardiovascular ResearchEnhanced maturation and function of cardiomyocytes; improved mitochondrial function
NeuroscienceRescued synaptic morphology; implications for cognitive function
Drug ResistanceIdentification of biomarkers; modulation of chromatin affecting drug response

Wirkmechanismus

KDM5-IN-1 exerts its effects by inhibiting the activity of histone demethylases JMJD3 and UTX. These enzymes are responsible for the demethylation of histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with active transcription. By inhibiting these enzymes, this compound prevents the removal of methyl groups from H3K27, leading to changes in gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

KDM5-IN-1 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. KDM5A-IN-1 und KDM5B-IN-1. Diese Verbindungen hemmen ebenfalls Histon-Demethylasen, unterscheiden sich aber in ihrer Selektivität und Potenz:

This compound ist einzigartig in seiner Selektivität für JMJD3 und UTX, was es zu einem wertvollen Werkzeug macht, um die spezifischen Rollen dieser Enzyme bei der Genregulation und Krankheit zu untersuchen .

Biologische Aktivität

Kdm5-IN-1 is a small molecule inhibitor targeting the KDM5 family of histone demethylases, which play significant roles in various biological processes, including gene regulation, cellular differentiation, and cancer progression. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of KDM5 Family

The KDM5 family consists of several members (KDM5A, KDM5B, KDM5C, and KDM5D) that are known for their ability to demethylate tri-methylated lysine 4 on histone H3 (H3K4me3), a mark associated with active transcription. These enzymes are implicated in regulating gene expression related to development, cancer, and other diseases. Inhibition of KDM5 activity has emerged as a potential therapeutic strategy in oncology due to its role in modulating cellular responses to various stimuli.

This compound selectively inhibits KDM5 demethylases by binding to their catalytic domain, thereby preventing the demethylation of H3K4me3. This leads to an accumulation of this histone mark at gene promoters, enhancing transcriptional activation of target genes. The inhibition of KDM5 also affects cellular pathways involved in proliferation and survival.

Case Studies

  • Breast Cancer Sensitivity : A study demonstrated that inhibition of KDM5 using this compound increased sensitivity to endocrine therapy in breast cancer cell lines. This was particularly evident in estrogen receptor-positive (ER+) cells where combined treatment with fulvestrant showed enhanced efficacy when KDM5 was inhibited. The study utilized xenograft models to validate these findings in vivo, confirming that this compound could alter the tumor response to treatment .
  • Cardiomyocyte Maturation : Another investigation revealed that this compound promotes maturation in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). The inhibitor enhanced the expression of genes associated with oxidative phosphorylation (OXPHOS) and myofilament organization, leading to improved mitochondrial function and contractility in these cells .
  • Mantle Cell Lymphoma : In mantle cell lymphoma (MCL), this compound was shown to induce cell cycle arrest and reduce proliferation in sensitive cell lines. RNA sequencing revealed significant changes in gene expression profiles post-treatment, suggesting that targeting KDM5 could overcome resistance mechanisms associated with MCL .

Table 1: Effects of this compound on Gene Expression

Cell LineTreatmentKey ObservationsReferences
MCF7This compound + FulvestrantIncreased sensitivity to therapy
iPSC-CMsThis compoundEnhanced OXPHOS gene expression
JEKO (MCL)This compoundCell cycle arrest observed

Table 2: Clinical Findings Related to KDM5B Variants

Clinical FindingDominant Variants (n=19)Bi-Allelic Variants (n=2)
Intellectual Disability (ID)42%100%
Developmental Delay (DD)68%50%
Autistic Behaviors53%0%
Behavioral Abnormalities37%100%
Facial Dysmorphisms68%100%
Cardiac Anomalies11%0%

Eigenschaften

IUPAC Name

5-(1-tert-butylpyrazol-4-yl)-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCOPPONWZNBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kdm5-IN-1
Reactant of Route 2
Reactant of Route 2
Kdm5-IN-1
Reactant of Route 3
Kdm5-IN-1
Reactant of Route 4
Reactant of Route 4
Kdm5-IN-1
Reactant of Route 5
Reactant of Route 5
Kdm5-IN-1
Reactant of Route 6
Reactant of Route 6
Kdm5-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.